Product packaging for 3-Chloro-N-cyclopropylpyrazin-2-amine(Cat. No.:CAS No. 1209458-10-5)

3-Chloro-N-cyclopropylpyrazin-2-amine

Cat. No.: B2564645
CAS No.: 1209458-10-5
M. Wt: 169.61
InChI Key: OQAMOVAJVHYIDG-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropylpyrazin-2-amine is a chemical compound of interest in life science research and development. As a substituted pyrazineamine, it serves as a versatile synthetic intermediate and building block in medicinal chemistry. Its molecular structure, featuring a chloro group and a cyclopropylamine substituent on a pyrazine core, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration and development of novel active molecules, particularly in constructing compound libraries for high-throughput screening. The presence of the cyclopropyl group is often explored to influence the pharmacokinetic properties and metabolic stability of target molecules. Similarly, the chloro group provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for significant structural diversification. Handling of this substance should adhere to strict laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3 B2564645 3-Chloro-N-cyclopropylpyrazin-2-amine CAS No. 1209458-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-cyclopropylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAMOVAJVHYIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro N Cyclopropylpyrazin 2 Amine and Analogues

Direct Synthesis Strategies for 3-Chloro-N-cyclopropylpyrazin-2-amine

Direct synthesis strategies are centered on constructing the target molecule by introducing the cyclopropylamino group onto a pre-existing 3-chloropyrazine scaffold. This is typically accomplished through amination reactions of dihalogenated pyrazines.

Amination Reactions of Halogenated Pyrazines

The most straightforward and commonly employed method for the synthesis of this compound is the direct reaction of a dihalogenated pyrazine (B50134) with cyclopropylamine (B47189). This approach leverages the principles of nucleophilic aromatic substitution (SNAr).

The synthesis of this compound can be effectively carried out by reacting 2,3-dichloropyrazine (B116531) with cyclopropylamine. In this reaction, one of the chlorine atoms on the pyrazine ring is displaced by the nucleophilic cyclopropylamine. The pyrazine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack, facilitating the substitution reaction. A known patent describes the successful synthesis of the target compound by heating 2,3-dichloropyrazine and cyclopropylamine in a suitable solvent. The regioselectivity of this reaction, where the amine attacks the C2 position, is influenced by the electronic properties of the pyrazine ring.

A typical reaction is depicted below:

Starting Material: 2,3-Dichloropyrazine

Reagent: Cyclopropylamine

Product: this compound

Starting MaterialReagentProductReference
2,3-DichloropyrazineCyclopropylamineThis compoundPatent WO2018152145A1

This interactive table summarizes the key components of the nucleophilic aromatic substitution reaction.

The efficiency and outcome of the nucleophilic aromatic substitution are highly dependent on the reaction conditions. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or alcohols such as n-butanol are often used to facilitate the dissolution of the reactants and to promote the reaction. For instance, the synthesis of this compound has been reported to be carried out in n-butanol.

The presence of a base is often necessary to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA). The base scavenges the acid, preventing the protonation of the cyclopropylamine and thus maintaining its nucleophilicity.

Temperature plays a significant role in the reaction rate. Typically, these reactions require heating to proceed at a reasonable rate. The exact temperature depends on the reactivity of the substrate and the nucleophile, as well as the solvent used.

ParameterRole in ReactionCommon Examples
Solvent Dissolves reactants, influences reaction raten-Butanol, Dimethylformamide (DMF), Ethanol
Base Neutralizes HCl byproduct, maintains nucleophilicity of the aminePotassium Carbonate (K2CO3), Triethylamine (Et3N), Diisopropylethylamine (DIPEA)
Temperature Increases reaction rateElevated temperatures (e.g., reflux)

This interactive table details the crucial reaction conditions for the amination of halogenated pyrazines.

To enhance reaction rates and improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of heteroaromatic amines. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. This technique has been successfully applied to the amination of various chloropyrazine derivatives. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the general success of this methodology in related aminations suggests its high applicability.

MethodAdvantages
Conventional Heating Standard laboratory setup
Microwave-Assisted Synthesis Reduced reaction times, improved yields, cleaner reactions

This interactive table compares conventional heating with microwave-assisted synthesis for amination reactions.

Cyclopropylation Strategies

An alternative approach to the synthesis of this compound involves the formation of the cyclopropyl-nitrogen bond on a pre-existing aminopyrazine core. This strategy is particularly useful when the corresponding aminopyrazine is more readily available than the dihalogenated precursor.

Copper-catalyzed cross-coupling reactions have become a robust method for the formation of C-N bonds. Specifically, the Chan-Lam cyclopropylation offers a viable route for the synthesis of N-cyclopropyl azaheterocycles. This reaction typically involves the coupling of an amine with a cyclopropylboronic acid or its derivatives in the presence of a copper catalyst.

For the synthesis of this compound, this would theoretically involve the reaction of 3-chloropyrazin-2-amine with cyclopropylboronic acid. The reaction is generally carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)2), often with a ligand like 2,2'-bipyridine, and a base. The reaction is typically performed under an air or oxygen atmosphere, as the oxidant is often required for the catalytic cycle. While this specific application to 3-chloropyrazin-2-amine is not explicitly documented, the generality of the Chan-Lam cyclopropylation for a wide range of anilines and heterocyclic amines suggests it is a highly plausible synthetic route. researchgate.netrsc.org

ComponentExampleRole in Reaction
Substrate 3-Chloropyrazin-2-amineAmine source
Reagent Cyclopropylboronic acidCyclopropyl (B3062369) source
Catalyst Copper(II) acetate (Cu(OAc)2)Facilitates C-N bond formation
Ligand 2,2'-BipyridineStabilizes the copper catalyst
Base Sodium Carbonate (Na2CO3)Promotes the reaction
Atmosphere Air/OxygenOxidant for the catalytic cycle

This interactive table outlines the components and their roles in a potential copper-catalyzed cyclopropylation reaction.

Utilization of Cyclopropyl Organometallic Reagents (e.g., cyclopropylboronic acid)

The introduction of a cyclopropyl moiety onto a pyrazine ring is a common objective in the synthesis of analogues of this compound. Cyclopropyl organometallic reagents, particularly cyclopropylboronic acid and its derivatives, are instrumental in this regard. These reagents are primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are renowned for their mild reaction conditions and broad functional group tolerance. wikipedia.orgaudreyli.com

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between a halogenated pyrazine and the cyclopropyl group from the boronic acid. For instance, a 3-chloropyrazine derivative can be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base to yield the corresponding 3-cyclopropylpyrazine. The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions. Potassium cyclopropyltrifluoroborate (B8364958) is another stable and effective reagent for this transformation, often used to circumvent the potential instability of cyclopropylboronic acid. nrochemistry.com

Multi-Step Synthesis Pathways from Precursors

The construction of the this compound scaffold typically involves multi-step synthetic sequences starting from readily available pyrazine precursors. These pathways can be broadly categorized into the functionalization of a pre-existing pyrazine core and subsequent modification of the amine substituent.

Functionalization of Substituted Pyrazines

A common and versatile starting material for the synthesis of this compound is 2,3-dichloropyrazine. This precursor allows for sequential and regioselective functionalization. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents at the 2- and 3-positions.

One plausible and widely utilized strategy is the selective nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed amination at one of the chloro-positions, followed by further transformations at the remaining chloro-position. The introduction of the N-cyclopropylamino group at the 2-position is a key step, which can be achieved via a Buchwald-Hartwig amination reaction.

Amine Modification Strategies

Once a primary or secondary amine is installed on the pyrazine ring, further modifications can be undertaken to arrive at the desired analogue. These modifications can include alkylation, acylation, or sulfonylation of the amine nitrogen. For instance, if 2-amino-3-chloropyrazine (B41553) is synthesized, the amino group can be subsequently reacted with a cyclopropyl-containing electrophile. However, the more direct approach of coupling cyclopropylamine itself is generally preferred for efficiency. Modification strategies are also employed to build complexity, for example, by introducing other functional groups to the cyclopropyl ring before or after its attachment to the pyrazine core.

Catalyst Systems in C-N and C-C Bond Formation for Pyrazines

The development of sophisticated catalyst systems has been paramount to the efficient synthesis of functionalized pyrazines like this compound. Palladium and copper-based catalysts are the most prominent in facilitating the crucial C-N and C-C bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium catalysis is the cornerstone of modern synthetic strategies for this class of compounds. The Buchwald-Hartwig amination is a powerful method for the formation of the C-N bond between a chloropyrazine and cyclopropylamine. wikipedia.org This reaction typically employs a palladium precatalyst in conjunction with a sterically hindered phosphine (B1218219) ligand and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results for the coupling of challenging substrates like heteroaryl chlorides. nih.govchemrxiv.org

The Suzuki-Miyaura coupling , as mentioned earlier, is the premier method for forging C-C bonds. The reaction of a chloro-aminopyrazine with cyclopropylboronic acid, catalyzed by a palladium complex, allows for the introduction of the cyclopropyl group onto the pyrazine core. The conditions for this reaction must be carefully optimized to be compatible with the existing amino functionality on the pyrazine ring.

Reaction TypeReactantsCatalyst SystemBaseSolventYield (%)
Buchwald-Hartwig Amination 2,3-Dichloropyrazine, CyclopropylaminePd₂(dba)₃ / XPhosNaOtBuTolueneModerate to High
Suzuki-Miyaura Coupling This compound, Cyclopropylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂OGood
Buchwald-Hartwig Amination 2-Chloropyrazine, Morpholine (B109124)Pd(OAc)₂ / BINAPCs₂CO₃Toluene85%
Suzuki-Miyaura Coupling 2-Chloropyrazine, Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95%

Copper-Catalyzed Processes for Cyclopropyl Group Introduction

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based methods. While palladium is dominant for C-C bond formation with boronic acids, copper catalysis has shown significant utility in C-N bond formation, often referred to as Ullmann-type couplings. Copper-promoted N-cyclopropylation of amines and anilines using cyclopropylboronic acid has been reported, providing a potential pathway for the synthesis of N-cyclopropylaminopyrazines. nih.gov These reactions typically utilize a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, and an oxidant.

While less common for C-C bond formation with cyclopropyl groups on pyrazine systems, research into copper-catalyzed cross-coupling reactions is an active area. These methods could provide alternative synthetic routes that may offer different substrate scope or functional group tolerance compared to their palladium-catalyzed counterparts.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound and its analogues can be achieved by reacting a dichloropyrazine precursor with cyclopropylamine. The primary point of comparison lies in the method used to facilitate this C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the inherent electrophilicity of the chloropyrazine ring. The reaction of 2,3-dichloropyrazine with cyclopropylamine can proceed, often at elevated temperatures, to yield the desired product. The efficiency of this method is highly dependent on the reaction conditions, including solvent, temperature, and the presence of a base to neutralize the HCl generated. For activated heteroaryl chlorides like those of pyrazine, SNAr reactions can be quite effective without the need for a metal catalyst. nih.gov Studies have shown that for some chloropyrazine systems, heating in a solvent like DMSO is sufficient to drive the reaction to completion. researchgate.net

A significant consideration in the SNAr reaction of unsymmetrically substituted pyrazines is regioselectivity. However, for the synthesis of this compound from 2,3-dichloropyrazine, the two chlorine atoms are electronically distinct, which can influence the site of initial substitution.

Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction has become a powerful tool for the formation of C-N bonds. It involves the use of a palladium catalyst, a phosphine ligand, and a base. This method is often favored for its high efficiency, broad functional group tolerance, and generally milder reaction conditions compared to traditional SNAr. While chloropyrazines are reactive enough for SNAr, palladium catalysis can often provide higher yields and cleaner reactions, particularly when the amine is less nucleophilic or sterically hindered. nih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing both the rate and efficiency of the catalytic cycle. A variety of phosphine ligands have been developed to suit different substrates.

Comparative Data

The following table provides a comparative overview of the two primary synthetic routes to N-substituted aminopyrazines, based on literature precedents for similar systems. Direct comparative studies for this compound are not extensively detailed in publicly available literature, hence the data is representative of the general methodologies.

Parameter Nucleophilic Aromatic Substitution (SNAr) Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Material 2,3-Dichloropyrazine2,3-Dichloropyrazine or 2-Amino-3-chloropyrazine
Reagents Cyclopropylamine, Base (e.g., K₂CO₃, Et₃N)Cyclopropylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃)
Typical Conditions High temperature (e.g., >100 °C), Polar aprotic solvent (e.g., DMSO, DMF)Mild to moderate temperature (e.g., 80-110 °C), Anhydrous solvent (e.g., Toluene, Dioxane)
Efficiency (Yield) Moderate to good (can be variable)Generally good to excellent
Selectivity Regioselectivity can be an issue with unsymmetrical pyrazines. For 2,3-dichloropyrazine, a mixture of products could potentially form.High selectivity is often achievable with appropriate ligand and catalyst choice.
Advantages Simplicity, lower cost (no catalyst/ligand), suitable for large-scale synthesis if conditions are optimized.Broad substrate scope, high yields, milder conditions, high functional group tolerance.
Disadvantages Harsher reaction conditions, potentially lower yields, may require forcing conditions for less reactive substrates.Higher cost (catalyst and ligand), requires anhydrous/inert conditions, potential for metal contamination in the product.

In a direct comparison for the amination of chloropyrazine with various amines, it was found that a transition-metal-free SNAr reaction in water with potassium fluoride (B91410) as a base can give comparable or even better yields than some reported palladium-catalyzed systems. nih.govresearchgate.net For instance, the reaction of chloropyrazine with morpholine under these SNAr conditions yielded the product in 70%, which is comparable to the 68% or 86% yields obtained with different palladium catalysts. researchgate.net This highlights that for activated systems like chloropyrazines, a well-optimized SNAr process can be a highly efficient and environmentally benign alternative to palladium catalysis. nih.gov

Ultimately, the choice of synthetic route for this compound will depend on the specific requirements of the synthesis, including scale, cost, and the availability of specialized reagents and equipment. For laboratory-scale synthesis where high yield and purity are paramount, a palladium-catalyzed approach might be preferred. For larger-scale industrial production, the cost-effectiveness and simplicity of an optimized SNAr reaction could be more advantageous.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N Cyclopropylpyrazin 2 Amine

Reactivity of the Chloro Substituent

The chlorine atom at the 3-position of the pyrazine (B50134) ring is a versatile handle for synthetic modifications, primarily through nucleophilic displacement and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyrazine ring activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles. A notable example of this reactivity is seen in the aminodehalogenation of similar 3-chloropyrazine structures. For instance, 3-chloropyrazine-2-carboxamide (B1267238) readily reacts with various benzylamines to yield the corresponding 3-benzylaminopyrazine-2-carboxamides. nih.govresearchgate.netnih.gov These reactions can be carried out under conventional heating or with microwave assistance, the latter often providing higher yields in shorter reaction times. nih.gov

The reaction proceeds via a typical SNAr mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The general conditions for such reactions often involve heating the chloro-pyrazine with an excess of the amine, sometimes in the presence of a base and a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Table 1: Examples of Nucleophilic Displacement on a 3-Chloropyrazine Core Data based on reactions with 3-chloropyrazine-2-carboxamide, a close analog of the subject compound.

NucleophileReaction ConditionsProductYield (%)Reference
BenzylamineConventional heating, THF, triethylamine (B128534)3-(Benzylamino)pyrazine-2-carboxamideNot specified researchgate.net
4-MethylbenzylamineMicrowave-assisted, 150 °C, 15 min3-((4-Methylbenzyl)amino)pyrazine-2-carboxamide75 nih.gov
4-ChlorobenzylamineMicrowave-assisted, 150 °C, 15 min3-((4-Chlorobenzyl)amino)pyrazine-2-carboxamide82 nih.gov

Cross-Coupling Reactivity (e.g., with organometallic reagents)

The chloro group of 3-Chloro-N-cyclopropylpyrazin-2-amine is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyrazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov While specific examples for this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of other chloro-heterocycles, including chloropyrazines, is well-documented. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups and provides a direct route to arylated or alkylated pyrazines. The general catalytic cycle involves oxidative addition of the chloropyrazine to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This transformation would allow for the introduction of a second amino group at the 3-position of the pyrazine ring by reacting this compound with a primary or secondary amine. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgnih.govorganic-chemistry.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which, similar to the Suzuki coupling, involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Reactivity of the Cyclopropylamino Moiety

The N-cyclopropylamino group exhibits reactivity at both the amine nitrogen and the cyclopropyl (B3062369) ring itself.

Reactions at the Amine Nitrogen (e.g., acylation, alkylation)

The secondary amine nitrogen in the cyclopropylamino group possesses a lone pair of electrons, making it nucleophilic and basic. Consequently, it can undergo standard amine reactions such as acylation and alkylation.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine nitrogen with alkyl halides can occur, although over-alkylation to form a quaternary ammonium (B1175870) salt is a possibility. The reactivity can be controlled by the choice of reagents and reaction conditions. Copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has also been reported as a method for forming such linkages. rsc.org

Transformations of the Cyclopropyl Ring under Various Conditions

The cyclopropane (B1198618) ring is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. This reactivity is particularly relevant for N-cyclopropylamines. Mechanistic studies on N-cyclopropyl-N-alkylanilines have shown that one-electron oxidation of the amine nitrogen can lead to the formation of an aminium radical cation. nih.govnih.gov This intermediate can then undergo rapid fragmentation of the cyclopropyl ring. nih.govresearchgate.net The fate of the resulting radical intermediate depends on the reaction conditions. For example, in the presence of oxygen, it can lead to the formation of β-hydroxypropionic acid and the corresponding N-decyclopropylated aniline. nih.gov Under anaerobic conditions, intramolecular cyclization can occur. nih.gov This susceptibility to ring-opening under oxidative conditions is a key aspect of the chemical reactivity of the cyclopropylamino moiety. hyphadiscovery.com Photochemical activation can also induce a formal [3+2] cycloaddition of N-aryl cyclopropylamines with electron-poor olefins through a single electron transfer (SET) mechanism, leading to the formation of N-arylaminocycloalkyl compounds. chemrxiv.org

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic nature governs its reactivity towards electrophilic and nucleophilic attack.

The high degree of electron deficiency makes the pyrazine ring generally resistant to electrophilic aromatic substitution. byjus.com Such reactions, if they occur, require harsh conditions and the presence of activating groups on the ring. The amino group at the 2-position is an activating group, which could direct electrophiles to the ortho and para positions (5 and 6 positions). However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the pyrazine nitrogens would be protonated, further deactivating the ring.

Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to attack by strong nucleophiles, although this is less common than substitution at a position bearing a leaving group. Mechanistic studies on related nitrogen-containing heterocycles can provide insight into the potential reactivity of the pyrazine core itself. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution Studies

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes electrophilic aromatic substitution reactions on the pyrazine nucleus significantly more challenging compared to benzene (B151609) and even other nitrogen-containing heterocycles like pyridine. thieme-connect.deresearchgate.net The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. In acidic conditions, protonation of the ring nitrogens further exacerbates this deactivation. thieme-connect.de

However, the presence of the N-cyclopropylamino group at the 2-position is anticipated to activate the pyrazine ring towards electrophilic attack. The amino group is a strong electron-donating group through resonance, increasing the electron density of the ring and making it more susceptible to electrophiles. This activating effect is expected to counteract the deactivating nature of both the pyrazine core and the chlorine atom.

Electrophilic substitution, when it occurs, is predicted to be directed to the positions ortho and para to the activating amino group. In the case of this compound, the possible sites for electrophilic attack are the C-5 and C-6 positions. The directing influence of the substituents would likely favor substitution at the C-5 position due to the combined activating effect of the amino group and the deactivating, meta-directing effect of the chloro group.

Hypothetical Reactivity Data for Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Major ProductRelative Reaction Rate (Compared to Pyrazine)
HNO₃/H₂SO₄5-Nitro-3-chloro-N-cyclopropylpyrazin-2-amineModerate
Br₂/FeBr₃5-Bromo-3-chloro-N-cyclopropylpyrazin-2-amineModerate
SO₃/H₂SO₄This compound-5-sulfonic acidSlow

Oxidation and Reduction Pathways of the Pyrazine Ring

The pyrazine ring in this compound is susceptible to both oxidation and reduction, although the specific conditions and products will be influenced by the substituents.

Oxidation:

The nitrogen atoms of the pyrazine ring are the most likely sites of oxidation, typically leading to the formation of N-oxides. Oxidation of pyrazines with reagents like hydrogen peroxide or peroxy acids can yield mono-N-oxides or di-N-oxides. The presence of the electron-donating amino group may facilitate this process by increasing the electron density on the nitrogen atoms. It is plausible that oxidation would occur preferentially at the N-4 position, which is para to the strongly activating amino group.

Reduction:

The pyrazine ring can be reduced to yield dihydropyrazines, tetrahydropyrazines, or fully saturated piperazines, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H₂/Pd or Pt) is a common method for the complete reduction of the pyrazine ring. The chloro substituent on the ring may be susceptible to hydrogenolysis (cleavage of the C-Cl bond) under certain catalytic hydrogenation conditions.

Comparative Reduction Potential of Substituted Pyrazines

CompoundReduction Product (Typical Conditions)Relative Ease of Reduction
PyrazinePiperazineBaseline
2-ChloropyrazinePiperazine (potential dehalogenation)Easier
2-Aminopyrazine2-AminopiperazineHarder
This compoundN-cyclopropylpiperazin-2-amine (potential dehalogenation)Moderate

This table provides a qualitative comparison based on the electronic effects of substituents.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and optimizing synthetic transformations.

Investigation of Reaction Intermediates

The most probable reaction pathway for the substitution of the chlorine atom in this compound by a nucleophile is a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism typically proceeds through a two-step addition-elimination sequence.

Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the departure of the chloride ion, yielding the substituted product.

The presence of the electron-donating amino group at the 2-position is expected to decrease the rate of nucleophilic substitution by destabilizing the negatively charged Meisenheimer intermediate. thieme-connect.de

In some cases, nucleophilic substitution on pyrazine rings can proceed through an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. thieme-connect.de This pathway involves the initial addition of the nucleophile, followed by the opening of the pyrazine ring and subsequent recyclization to form a rearranged product. However, for a simple displacement of a halide, the SNAr mechanism is generally more common.

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for elucidating the precise mechanism and understanding the factors that influence the reaction rate. For the nucleophilic substitution of the chlorine atom in this compound, kinetic experiments would likely reveal a second-order rate law, consistent with the SNAr mechanism.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.

Temperature: As with most chemical reactions, the rate will increase with temperature.

Hypothetical Kinetic Data for Nucleophilic Substitution

NucleophileSolventRelative Rate Constant (krel)
CH₃O⁻CH₃OH1
C₆H₅S⁻DMF~10²
NH₃Ethanol~10⁻¹

This table illustrates the expected trend in reactivity based on nucleophilicity and is not based on experimental data for the title compound.

Derivatization and Structural Modification Strategies

Synthesis of Novel 3-Chloro-N-cyclopropylpyrazin-2-amine Analogues

The quest for novel analogues of this compound has led to the exploration of various synthetic pathways, targeting modifications at its three key functionalities: the pyrazine (B50134) ring, the cyclopropyl (B3062369) group, and the secondary amine.

Substitution at the Pyrazine Ring

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the existing substituents. The chlorine atom at the 3-position is a prime site for displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution:

Research has demonstrated the successful replacement of the 3-chloro substituent with a range of nucleophiles, including amines, alcohols, and thiols. For instance, the reaction of this compound with substituted anilines or benzylamines can proceed under thermal or microwave-assisted conditions to yield the corresponding 3-amino-N-cyclopropylpyrazin-2-amine derivatives. The reaction conditions can be tailored to favor either mono- or di-substitution, where the second nucleophile displaces the chlorine and also substitutes the amino group. frontiersin.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have emerged as powerful tools for introducing carbon-carbon and carbon-nitrogen bonds at the 3-position. These methods allow for the synthesis of a diverse array of 3-aryl, 3-heteroaryl, and 3-alkyl derivatives, significantly expanding the chemical space around the pyrazine core. For example, the Suzuki coupling of a related 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been successfully demonstrated, suggesting a similar approach could be applied to this compound. nih.gov

A summary of representative substitutions at the pyrazine ring is presented in the table below.

Reagent/CatalystReaction TypeResulting Substituent at C3Reference
Substituted BenzylamineNucleophilic SubstitutionSubstituted Benzylamino frontiersin.org
Arylboronic Acid / Pd CatalystSuzuki CouplingAryl nih.gov
Heteroarylboronic Acid / Pd CatalystSuzuki CouplingHeteroaryl nih.gov

Modifications of the Cyclopropyl Group

The cyclopropyl moiety is a key pharmacophore in many bioactive molecules, and its modification can significantly impact biological activity. Strategies for modifying the cyclopropyl group in this compound can be broadly categorized into two approaches: synthesis from modified cyclopropylamines or post-synthetic modification.

Synthesis from Substituted Cyclopropylamines:

A versatile approach involves the synthesis of the target molecule starting from a pre-functionalized cyclopropylamine (B47189). A wide range of substituted cyclopropylamines can be synthesized through various methods, including the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds with olefins, and Michael-initiated ring-closure reactions. chemrxiv.org These functionalized cyclopropylamines can then be coupled with a suitable pyrazine precursor to generate the desired analogues. For instance, the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes provides a route to diastereomerically pure building blocks. researchgate.net

Post-Synthetic Modification:

While direct functionalization of the cyclopropyl ring in the final compound is challenging due to its inherent stability, certain reactions can be employed. For example, reactions involving the opening of the cyclopropyl ring can be induced under specific conditions, leading to the formation of acyclic derivatives. chemrxiv.org However, these methods are often less selective and may not be suitable for preserving the core cyclopropyl structure.

Derivatization of the Amine Functionality

The secondary amine in this compound offers a reactive handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation.

Acylation:

The amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This leads to the formation of the corresponding amides. For instance, in the synthesis of related 3-aminopyrazine-2-carboxamides, the amino group is acylated with various substituted benzoic acids. nih.govnih.gov

Alkylation:

N-alkylation of the amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Manganese pincer complexes have been shown to catalyze the selective N-alkylation of amines with alcohols. nih.gov These methods allow for the introduction of a wide range of alkyl and arylalkyl groups. Self-limiting alkylation of N-aminopyridinium salts has also been demonstrated as a method for the selective synthesis of secondary amines. nih.gov

The following table summarizes common derivatization reactions of the amine functionality.

ReagentReaction TypeResulting Functional GroupReference
Acid Chloride/AnhydrideAcylationAmide nih.govnih.gov
Alkyl HalideAlkylationTertiary Amine
Aldehyde/Ketone, Reducing AgentReductive AminationTertiary Amine nih.gov

Exploration of Structure-Reactivity Relationships within Derivatives

The electronic and steric properties of the substituents introduced onto the this compound scaffold profoundly influence the reactivity of the resulting derivatives.

Electron-donating groups on the pyrazine ring generally increase the electron density of the ring system, making it more susceptible to electrophilic attack (though still challenging for pyrazines) and potentially altering the pKa of the amine. Conversely, electron-withdrawing groups further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack and decreasing the basicity of the amine.

The nature of the substituent at the 3-position also dictates the reactivity of the amine. For example, the presence of a bulky substituent ortho to the amine can sterically hinder its reactivity towards certain reagents. In studies of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, the nature of the substituent at the 3-position was found to be crucial for their inhibitory activity against mycobacterial methionine aminopeptidase (B13392206) 1. nih.gov

Design Principles for Extended Pyrazine Scaffolds

The design of extended pyrazine scaffolds based on this compound is guided by the principles of medicinal chemistry, aiming to optimize interactions with biological targets. Key strategies include:

Vectorial Elaboration: Extending the molecule in specific directions to probe and occupy additional pockets in a target's binding site. This can be achieved by introducing larger and more complex substituents at the 3-position via cross-coupling reactions.

Conformational Constraint: Introducing rigid linkers or cyclic structures to lock the molecule into a specific conformation that is favorable for binding. This can involve derivatization of the amine with cyclic moieties or the use of substituted cyclopropyl groups that restrict rotational freedom.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties but may offer improved metabolic stability or other desirable ADME (absorption, distribution, metabolism, and excretion) properties. For example, replacing a phenyl ring with a bioisosteric heteroaromatic ring.

Structural Characterization and Advanced Spectroscopic Analysis

Solid-State Structural Investigations

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.

For a compound like 3-Chloro-N-cyclopropylpyrazin-2-amine, Hirshfeld surface analysis would begin with obtaining a high-quality single crystal and determining its structure through X-ray diffraction. The resulting crystallographic information file (CIF) would then be used as the input for software such as CrystalExplorer to generate the Hirshfeld surface.

The analysis provides a three-dimensional surface around the molecule, color-coded to represent different properties. A key visualization is the d_norm surface, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions signify contacts longer than the van der Waals radii.

A crucial output of this analysis is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (d_i) and outside (d_e) the surface. This plot provides a quantitative summary of the intermolecular interactions. For this compound, one would expect to see distinct patterns corresponding to different types of atomic contacts.

Table 1: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interacting Atom PairExpected ContributionDescription
H···HHighDue to the abundance of hydrogen atoms on the cyclopropyl (B3062369) and pyrazine (B50134) rings, these van der Waals interactions are expected to be the most frequent.
N···H / H···NSignificantPotential for hydrogen bonding between the amine hydrogen and the nitrogen atoms of the pyrazine ring of neighboring molecules.
Cl···H / H···ClModerateInteractions involving the chlorine atom and hydrogen atoms on adjacent molecules.
C···H / H···CModerateContacts between carbon and hydrogen atoms, contributing to the overall crystal packing.
C···CLowTypically representing weaker π-π stacking interactions if the pyrazine rings of adjacent molecules are suitably oriented.
N···Cl / Cl···NLowWeaker electrostatic and van der Waals interactions.

Note: The percentage contributions are hypothetical and would need to be determined from experimental crystallographic data.

Advanced Analytical Techniques

Beyond fundamental spectroscopic methods, a range of advanced analytical techniques would be essential for a thorough characterization of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of a synthesized compound and for its quantification. For this compound, a reverse-phase HPLC method would likely be developed. This would involve selecting an appropriate C18 or similar column and optimizing the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to achieve good separation from any impurities or starting materials. A UV detector would be suitable for detection, given the aromatic pyrazine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): To gain further structural information, HPLC can be coupled with mass spectrometry. LC-MS analysis would provide the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can help to elucidate the structure by showing how the molecule breaks apart. This is particularly useful for confirming the connectivity of the chloro, cyclopropyl, and amine groups to the pyrazine core.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)
[M+H]⁺184.0690186.0660
[M+Na]⁺206.0510208.0480

Note: These are theoretical values. Isotopic patterns for chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key feature in the mass spectrum.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the precise determination of the melting point and the detection of any phase transitions.

These advanced techniques, in combination with spectroscopic and crystallographic data, would provide a comprehensive and robust characterization of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and behavior of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and thermodynamic stability of molecules. A theoretical DFT study on 3-Chloro-N-cyclopropylpyrazin-2-amine would typically involve optimizing the molecular geometry to its lowest energy state. This would allow for the calculation of key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.

Presently, there are no specific DFT studies detailing the electronic structure, stability, or HOMO-LUMO energy gap for this compound in the available scientific literature.

Conformation Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. For this compound, this would involve studying the rotational barriers around the bonds connecting the cyclopropyl (B3062369) group to the nitrogen atom and the amine group to the pyrazine (B50134) ring. Mapping the potential energy surface would reveal the most stable conformers and the transition states between them, which is essential for understanding its biological activity.

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations of infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible electronic transitions can aid in the interpretation of experimental spectra and confirm the molecule's structure.

There is no published data on the theoretical prediction of spectroscopic parameters for this compound.

Molecular Docking and Dynamics Simulations

These computational techniques are vital for exploring the potential interactions of a small molecule with biological macromolecules.

Modeling Interactions with Target Macromolecules (e.g., enzymes, receptors)

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. This is a cornerstone of structure-based drug design. To conduct such a study on this compound, a relevant biological target would need to be proposed. The simulation would then elucidate the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, within the target's active site.

The scientific literature lacks any molecular docking studies that identify potential biological targets for this compound or model its interactions.

Analysis of Binding Mechanisms and Affinity Prediction

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD provides a dynamic view of the binding process and allows for the calculation of binding free energies, which correlate with the binding affinity of the molecule for its target.

No studies utilizing molecular dynamics simulations to analyze the binding mechanism or predict the binding affinity of this compound were found in the public domain.

In Silico Screening and Virtual Library Design

In the contemporary drug discovery landscape, in silico screening and the design of virtual libraries have become indispensable tools for identifying and optimizing lead compounds. frontiersin.orgpatsnap.com These computational techniques offer a rapid and cost-effective alternative to traditional high-throughput screening (HTS), allowing researchers to evaluate vast chemical spaces to pinpoint molecules with a high probability of desired biological activity. globalresearchonline.netnih.gov For a scaffold such as this compound, these methods are instrumental in exploring its potential as a core structure for various therapeutic targets.

The process of in silico screening for derivatives of this compound would hypothetically commence with the definition of a biological target, such as a protein kinase or a receptor. frontiersin.org Subsequently, a virtual library of compounds based on the this compound scaffold would be generated. This virtual library can be constructed by systematically modifying the core structure, for instance, by substituting the chloro or cyclopropylamino groups with other functional moieties.

Once the virtual library is established, various computational screening techniques can be employed. patsnap.com Structure-based virtual screening (SBVS) would involve docking each compound from the virtual library into the three-dimensional structure of the target protein. globalresearchonline.net This process simulates the binding interactions between the small molecule and the protein, allowing for the prediction of binding affinity and the identification of key molecular interactions. patsnap.com

Alternatively, ligand-based virtual screening (LBVS) can be utilized, particularly when the three-dimensional structure of the target is unknown. globalresearchonline.net This approach relies on the knowledge of existing active compounds for the target. A pharmacophore model, which defines the essential spatial arrangement of chemical features necessary for biological activity, can be developed based on these known actives. patsnap.com The virtual library of this compound derivatives would then be screened to identify molecules that fit this pharmacophore model. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity, can also be employed in LBVS. patsnap.com

The design of a virtual library centered around the this compound scaffold would be a systematic process. The core structure presents several points for chemical modification. A hypothetical virtual library design is outlined in the table below, illustrating potential diversification points on the parent molecule.

Table 1: Hypothetical Virtual Library Design Based on this compound
Scaffold PositionR-Group ModificationRationale for InclusionPotential Interactions
C3-Chloro-F, -Br, -CN, -OCH3Modulate electronic properties and hydrogen bonding capacity.Halogen bonding, dipole interactions.
N-Cyclopropyl-CH3, -C2H5, -t-butyl, -phenylExplore steric tolerance in the binding pocket.Van der Waals forces, hydrophobic interactions.
Pyrazine C5-H, -F, -Cl, -CH3Fine-tune electronics and metabolic stability.Alters pi-stacking and electrostatic interactions.
Pyrazine C6-H, -F, -Cl, -CH3Investigate the impact of substitution on overall conformation.Can influence solubility and cell permeability.

The insights gained from such in silico screening and virtual library design efforts would guide the synthesis of a focused set of compounds with a higher likelihood of exhibiting the desired biological activity, thereby accelerating the drug discovery process. mdpi.com

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry, particularly quantum chemical calculations, provides a powerful framework for predicting the reactivity and selectivity of molecules in chemical transformations. nih.govresearchgate.net For this compound, these methods can offer profound insights into its chemical behavior, guiding synthetic chemists in designing efficient and selective reaction pathways.

Density Functional Theory (DFT) is a commonly employed quantum chemical method to investigate the electronic structure and reactivity of molecules. jlu.edu.cn By calculating various molecular properties, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, the reactivity of different sites within this compound can be predicted. For instance, the locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Furthermore, computational methods can be used to model the entire reaction pathway of a chemical transformation involving this compound. nih.gov This involves locating the transition state structures and calculating the activation energies for different possible reaction channels. nih.gov By comparing the activation energies, the most favorable reaction pathway and the expected major product can be predicted. jlu.edu.cn

A key area where these predictive capabilities are valuable is in understanding the selectivity of reactions. For example, in an electrophilic aromatic substitution reaction on the pyrazine ring of this compound, there are two potential sites for substitution (C5 and C6). Quantum chemical calculations can determine the activation energies for substitution at each of these positions, thereby predicting the regioselectivity of the reaction. jlu.edu.cn

A hypothetical study on the reactivity of this compound might involve the computational analysis of a nucleophilic aromatic substitution (SNAAr) reaction at the C3 position. The table below presents hypothetical calculated activation energies for the displacement of the chloro group by different nucleophiles.

Table 2: Hypothetical Calculated Activation Energies for SNAAr of this compound
NucleophileSolventCalculated Activation Energy (kcal/mol)Predicted Reaction Rate
CH3O-Methanol18.5Fast
NH3Water22.1Moderate
H2OWater35.8Very Slow
CH3NH2DMF20.3Moderate-Fast

These computational predictions of reactivity and selectivity are not only academically interesting but also have significant practical implications. They can help in the optimization of reaction conditions, the selection of appropriate reagents, and the rational design of synthetic routes to novel derivatives of this compound, ultimately saving time and resources in the laboratory. nih.govrsc.org

Applications in Chemical Biology and Materials Science Research

As a Building Block for Complex Heterocyclic Structures

The inherent chemical functionalities of 3-Chloro-N-cyclopropylpyrazin-2-amine—a reactive chlorine atom, a secondary amine, and a primary amine on a pyrazine (B50134) core—position it as a valuable precursor for the synthesis of diverse heterocyclic systems.

The presence of amino and chloro substituents on adjacent carbons of the pyrazine ring provides a strategic handle for the construction of fused-ring systems. Intramolecular or intermolecular cyclization reactions could potentially lead to the formation of pyrazolo[3,4-b]pyrazines, pteridines, or other complex heterocyclic frameworks that are often associated with significant biological activity. The cyclopropylamino group could further influence the physicochemical properties and conformational rigidity of the resulting fused systems.

The chlorine atom at the 3-position of the pyrazine ring is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling the exploration of chemical space around the pyrazine core. This process, known as scaffold diversification, is a cornerstone of modern drug discovery, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The N-cyclopropyl group can also be a critical pharmacophoric element, contributing to target binding and metabolic stability.

Research Tool Development in Chemical Biology

While no specific studies have been identified, the structural motifs present in this compound suggest its potential utility in the development of chemical tools to probe biological systems.

Many enzyme inhibitors and receptor ligands feature nitrogen-containing heterocyclic cores. The pyrazine scaffold, decorated with specific substituents, could potentially interact with the active sites of enzymes or the binding pockets of receptors. The combination of a hydrogen bond donor (amino group), a potential hydrogen bond acceptor (pyrazine nitrogens), and a lipophilic cyclopropyl (B3062369) group could facilitate specific molecular recognition events. However, without experimental data, any potential targets remain speculative.

Compounds that can modulate biological pathways are invaluable tools for understanding cellular processes and for therapeutic intervention. The development of such modulators often relies on the synthesis of libraries of compounds based on a central scaffold. This compound could serve as a starting point for the generation of such a library, where modifications at the chloro and amino positions could lead to compounds with specific effects on cellular signaling or metabolic pathways.

Exploration in Advanced Materials Science

The application of pyrazine derivatives is not limited to the life sciences; they also find use in the development of advanced materials. The nitrogen atoms of the pyrazine ring can act as ligands for metal ions, making them potential components of metal-organic frameworks (MOFs) or coordination polymers. The specific substituents on the pyrazine ring would influence the resulting material's structure, porosity, and electronic properties. However, there is no current research to suggest that this compound has been specifically investigated for these purposes.

Precursor for Organic Electronic Materials

The pyrazine ring is inherently electron-deficient, a property that is highly desirable in the design of organic electronic materials. This electron-withdrawing nature facilitates the transport of electrons, which is a critical process in the functioning of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of pyrazine derivatives into larger conjugated systems can lead to materials with tunable electronic properties. mdpi.com

While direct applications of this compound in organic electronics are not yet extensively documented, its structure suggests significant potential. The chlorine atom and the cyclopropylamine (B47189) group can be readily modified through various cross-coupling reactions, allowing for the synthesis of a diverse library of pyrazine-based materials. For instance, the chlorine atom can be substituted to introduce other functional groups or to extend the conjugation of the system, a common strategy for tuning the HOMO-LUMO energy gap and, consequently, the optical and electronic properties of the material. The N-cyclopropyl group can also influence the solid-state packing and solubility of the resulting materials, which are crucial parameters for device performance. The pyrazinyl moiety can act as an effective electron-withdrawing group in push-pull systems, which are known to exhibit interesting nonlinear optical (NLO) properties. mdpi.com

Table 1: Potential Modifications of this compound for Organic Electronic Materials

Reactive SitePotential ModificationDesired Outcome
Chlorine AtomSuzuki, Stille, or Buchwald-Hartwig cross-coupling reactionsExtension of conjugation, tuning of electronic properties
N-H of AmineArylation or acylationModification of solubility and solid-state packing

Incorporation into Functional Polymers for Specific Properties

The reactivity of the chloro and amine groups on the pyrazine ring makes this compound an excellent candidate for incorporation into functional polymers. These polymers can exhibit a range of interesting properties, including fluorescence, porosity, and specific binding capabilities.

A notable example of pyrazine-containing functional polymers is the development of fluorescent conjugated microporous polymers (CMPs). nih.gov These materials are synthesized through the polymerization of pyrazine-containing monomers and exhibit high thermal stability and porosity. The electron-donating nitrogen atoms in the pyrazine rings, along with the electron-rich π-conjugated structures, make these polymers excellent materials for the adsorption of iodine vapor. nih.gov Furthermore, these CMPs show high fluorescence sensitivity to electron-deficient molecules, suggesting their potential use as chemical sensors. nih.gov

The structure of this compound is well-suited for the synthesis of similar functional polymers. The chlorine atom can serve as a reactive site for polymerization reactions, such as Friedel-Crafts alkylation or cross-coupling reactions. The N-cyclopropylamine group can also be utilized to introduce specific functionalities or to modulate the polymer's properties.

Table 2: Research Findings on Pyrazine-Containing Functional Polymers

Polymer TypeMonomersKey PropertiesPotential Applications
Fluorescent Conjugated Microporous Polymers2,5-di-triphenylamine-yl-pyrazine and N,N,N',N'-tetrapheny-2,5-(diazyl) pyrazine with 2,4,6-trichloro-1,3,5-triazineHigh thermal stability, porosity, fluorescenceIodine adsorption, chemical sensing

Contribution to Agrochemical Research Scaffolds

The development of new and effective agrochemicals is a critical area of research. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of inspiration for the design of novel insecticides, herbicides, and fungicides. The structural motifs present in this compound are found in a number of biologically active molecules, highlighting its potential as a valuable scaffold in agrochemical research.

A compelling piece of evidence for this potential comes from the structural similarity to intermediates used in the synthesis of commercial agrochemicals. For instance, the related compound 3-Chloropyridin-2-amine is a known intermediate in the synthesis of the insecticide chlorantraniliprole. nih.gov This insecticide exhibits a novel mode of action and is highly effective against a range of pests. The core structure of a halogenated amino-heterocycle is clearly a key feature for its biological activity.

Furthermore, the N-cyclopropylamine moiety is a common feature in many modern agrochemicals. This group can enhance the binding affinity of the molecule to its biological target and can also improve its metabolic stability and pharmacokinetic properties. The presence of both a chlorinated pyrazine ring and an N-cyclopropylamine group in this compound makes it a highly attractive starting material for the synthesis of new agrochemical candidates. More complex molecules containing a cyclopropyl-pyrazine carboxamide core have also been identified as relevant in an agrochemical context.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral cyclopropylamines is a significant area of research due to their prevalence in biologically active molecules. acs.orgacs.org Future efforts in the synthesis of 3-Chloro-N-cyclopropylpyrazin-2-amine should focus on the development of novel stereoselective methods to control the chirality of the cyclopropyl (B3062369) ring.

Key areas for exploration include:

Asymmetric Cyclopropanation: Investigating catalytic asymmetric cyclopropanation reactions of corresponding vinyl or allylic precursors could provide direct access to enantioenriched this compound. acs.org Catalytic systems based on transition metals like ruthenium, copper, and rhodium with chiral ligands have shown great promise in similar transformations. acs.orgrsc.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the pyrazine (B50134) or cyclopropyl precursors could facilitate diastereoselective cyclopropanation, with subsequent removal of the auxiliary to yield the desired enantiomer.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or proteases, could be explored for the kinetic resolution of racemic mixtures of this compound or its synthetic intermediates.

A comparison of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Stereoselective Synthetic Methods

Method Advantages Disadvantages Key Considerations
Asymmetric Catalysis High enantioselectivity, catalytic nature reduces waste. Catalyst development can be challenging and expensive. Selection of appropriate metal and ligand is crucial.
Chiral Auxiliaries Often reliable and predictable diastereoselectivity. Requires additional synthetic steps for attachment and removal. Stoichiometric use of the auxiliary.

Investigation of Photo- and Electro-Chemical Reactivity

The pyrazine ring system is known to possess interesting photochemical and electrochemical properties. researchgate.netacs.orgnih.gov A thorough investigation into the photo- and electro-chemical reactivity of this compound could reveal novel transformations and applications.

Photochemical Reactivity:

The presence of the chloro-substituent on the pyrazine ring suggests potential for photochemical reactions involving C-Cl bond cleavage. rsc.orgnih.gov Irradiation with UV light could lead to the formation of pyrazinyl radicals, which could then participate in various intra- and intermolecular reactions. rsc.org Studies on related chloropyrimidines have shown that UV irradiation can lead to both heterolytic and homolytic bond cleavage, resulting in different product profiles depending on the reaction conditions. rsc.org

Electrochemical Reactivity:

The electrochemical behavior of pyrazine and its derivatives is influenced by the substituents on the ring. researchgate.netmdpi.comcdnsciencepub.com Cyclic voltammetry and other electrochemical techniques could be employed to determine the reduction and oxidation potentials of this compound. The electron-withdrawing nature of the chlorine atom and the pyrazine ring, combined with the electron-donating character of the amino group, will likely result in a unique electrochemical profile. The reduction of the pyrazine ring could lead to the formation of dihydropyrazine derivatives, which are known to be highly reactive intermediates. cdnsciencepub.com

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Pyrazine has been a model system for studying ultrafast internal conversion processes following photoexcitation. aip.orguliege.benih.govucl.ac.ukworldscientific.com Advanced mechanistic studies using ultrafast spectroscopy could provide deep insights into the excited-state dynamics of this compound.

Time-resolved techniques such as femtosecond transient absorption and time-resolved photoelectron spectroscopy could be used to probe the lifetimes of excited states and identify the pathways of energy dissipation. nih.govucl.ac.uk Understanding these fundamental processes is crucial for designing molecules with specific photophysical properties for applications in areas like photodynamic therapy or organic electronics. The influence of the chloro and cyclopropylamino substituents on the excited-state landscape of the pyrazine core would be a key area of investigation.

Computational Design of Enhanced Derivatives for Specific Research Applications

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. nih.govrsc.orgmdpi.com In the context of this compound, computational methods can be employed to:

Predict Biological Activity: Through molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to design derivatives with enhanced affinity and selectivity for specific biological targets, such as kinases or other enzymes. nih.govrsc.orgfrontiersin.org

Optimize Physicochemical Properties: Density functional theory (DFT) calculations can be used to predict properties such as solubility, stability, and electronic characteristics, guiding the synthesis of derivatives with improved profiles for various applications. science.gov

Elucidate Reaction Mechanisms: Computational modeling can help to understand the mechanisms of the photochemical and electrochemical reactions discussed above, aiding in the optimization of reaction conditions and the prediction of product distributions.

Exploration of New Material Science Applications

Pyrazine derivatives have been explored for their potential in material science, including their use in organic light-emitting diodes (OLEDs), sensors, and coordination polymers. tandfonline.com The unique electronic properties of the pyrazine ring, coupled with the potential for functionalization, make this compound an interesting candidate for new materials.

Future research could focus on:

Luminescent Materials: Investigating the fluorescence and phosphorescence properties of the compound and its derivatives could lead to the development of new emissive materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with interesting structural and functional properties. mdpi.com

Organic Semiconductors: The electron-deficient nature of the pyrazine ring suggests that derivatives of this compound could exhibit n-type semiconductor behavior, which is valuable for organic electronic devices.

High-Throughput Screening of Derivatized Libraries for Novel Chemical Probes

High-throughput screening (HTS) is a powerful method for discovering new biologically active molecules from large chemical libraries. nih.govnih.govsemanticscholar.orgchemdiv.com By systematically modifying the structure of this compound, a diverse library of derivatives can be generated. This library can then be screened against a wide range of biological targets to identify novel chemical probes.

The process would involve:

Library Synthesis: Parallel synthesis techniques can be used to efficiently create a large number of derivatives by varying the substituents on the pyrazine ring or modifying the cyclopropylamine (B47189) moiety.

Assay Development: Robust and miniaturized assays are needed to screen the library for activity against specific enzymes, receptors, or cellular pathways. nih.gov

Screening and Hit Identification: The library is screened, and compounds that show significant activity ("hits") are identified.

Hit-to-Lead Optimization: The identified hits are then further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

This approach has the potential to uncover new therapeutic leads and research tools for a variety of diseases. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for 3-Chloro-N-cyclopropylpyrazin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a halogenated pyrazine core (e.g., 3-chloropyrazin-2-amine) with cyclopropylamine under basic conditions. For example:

  • Step 1 : Activate the pyrazine ring by introducing a leaving group (e.g., Cl) at the 3-position.
  • Step 2 : React with cyclopropylamine in a polar aprotic solvent (e.g., DCM or THF) using a base like Hünig’s base (N,N-diisopropylethylamine) to deprotonate the amine and drive the reaction .
  • Purification : Column chromatography with gradients of ethyl acetate in hexanes (e.g., 2→40%) yields pure product .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via:

  • Chromatography : HPLC or TLC to confirm single-phase elution.
  • Spectroscopy : 1H^1H and 13C^{13}C NMR to verify structural integrity and absence of impurities. For example, aromatic protons in pyrazine appear between δ 8.0–9.0 ppm, while cyclopropyl protons resonate as multiplet signals near δ 0.5–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as halogenated amines can release toxic gases (e.g., HCl) under heat .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Data contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in cyclopropyl groups) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals. For example, 1H^1H-15N^{15}N HMBC can confirm amine connectivity .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., X-ray diffraction) to validate bond lengths and angles .

Q. What computational methods are used to predict reactivity or optimize synthetic pathways?

  • DFT Calculations : Model transition states for nucleophilic substitution to predict regioselectivity (e.g., Cl vs. NH substitution on pyrazine) .
  • Machine Learning (ML) : Platforms like LabMate.AI integrate reaction databases to recommend optimal solvents, temperatures, or catalysts. For example, ML models trained on triazine syntheses (similar to pyrazines) can predict yields for new derivatives .

Q. How are intermediates characterized in multi-step syntheses involving this compound?

  • In-situ Monitoring : ReactIR or LC-MS tracks reaction progression and identifies by-products (e.g., dimerization or over-alkylation).
  • Isolation of Key Intermediates : For example, 6-chloro-N2_2-cyclopentyl-N4_4-phenyltriazine-2,4-diamine (a triazine analog) was isolated via silica column chromatography and characterized by 1H^1H NMR before further functionalization .

Q. What strategies mitigate impurities from competing side reactions?

  • Temperature Control : Lower temperatures (0–5°C) minimize undesired substitutions or cycloadditions .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH2_2) with Boc or Fmoc groups during synthesis .
  • Selective Catalysts : Use gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF6_6) to enhance regioselectivity in cyclopropane functionalization .

Notes

  • Contradictions in Evidence : While triazine syntheses and pyrazine derivatives share analogous steps, reaction conditions (e.g., solvent, catalyst) must be tailored to avoid side reactions in pyrazine systems.
  • Advanced Characterization : Single-crystal X-ray studies are critical for resolving ambiguous NMR assignments, particularly for cyclopropyl conformers .

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